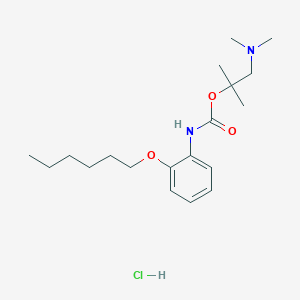
(R)-1-苄基-3-吡咯烷甲腈
描述
(R)-1-Benzyl-3-pyrrolidinecarbonitrile (also known as BPCN) is a synthetic organic compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a tool to study the structure and function of proteins. BPCN is a chiral molecule, meaning it has two non-superimposable mirror images, and has been used to study the stereochemistry of various biochemical reactions.
科学研究应用
化学合成和催化应用
(R)-1-苄基-3-吡咯烷甲腈是一种化学化合物,由于其结构特征,可能与化学的各个分支相关。虽然在科学研究应用中对 (R)-1-苄基-3-吡咯烷甲腈的直接研究并不容易获得,但可以从相关吡咯烷化合物和腈功能化材料在化学合成、催化和材料科学中的应用中获得见解。
吡咯烷衍生物在药物发现中的应用
吡咯烷是 (R)-1-苄基-3-吡咯烷甲腈的核心组成部分,广泛用于药物化学中,用于开发治疗人类疾病的化合物。吡咯烷环的饱和及其对立体化学的贡献使其成为探索药效团空间的宝贵支架,从而导致开发具有多种治疗潜力的生物活性分子(Li Petri et al., 2021)。
腈类化合物在环境和制药应用中的应用
类似于 (R)-1-苄基-3-吡咯烷甲腈的腈官能化化合物因其生物催化和环境应用而被探索。某些细菌可以水解腈基,使这些化合物可用于生产药物和生物修复,以消除环境中的有毒化合物(Sulistinah & Riffiani, 2018)。
有机合成和材料科学
吡咯烷和腈基在 (R)-1-苄基-3-吡咯烷甲腈等化合物中的反应性和功能化提供了合成具有纳米技术、聚合物加工和光电学潜在应用的新材料的途径。这些应用利用了吡咯烷和腈类化合物的结构多样性和电子特性来创建先进的材料和设备(Cantekin, de Greef, & Palmans, 2012)。
属性
IUPAC Name |
(3R)-1-benzylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCQUUNQHVAFSM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363948 | |
| Record name | (R)-1-Benzyl-3-pyrrolidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Benzyl-3-pyrrolidinecarbonitrile | |
CAS RN |
157528-56-8 | |
| Record name | (R)-1-Benzyl-3-pyrrolidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-Benzyl-3-pyrrolidinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)
![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)


![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)




![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)

